molecular formula C21H12N4O3 B10892051 3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile

3-Nitro-4-[4-(quinoxalin-2-yl)phenoxy]benzonitrile

Cat. No.: B10892051
M. Wt: 368.3 g/mol
InChI Key: XZJKURQHXIVDCL-UHFFFAOYSA-N
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Description

3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is a complex organic compound that features a nitro group, a quinoxaline moiety, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.

    Etherification: The phenoxy linkage is formed by reacting the quinoxaline derivative with a suitable phenol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Dihydroquinoxaline derivatives: Resulting from the reduction of the quinoxaline ring.

    Halogenated or sulfonated derivatives: From electrophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE are studied for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to modulate biological pathways is of particular interest.

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and dyes. Its structural properties contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinoxaline moiety can intercalate with DNA or inhibit enzyme activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylquinoxaline: Similar in structure but lacks the benzonitrile group.

    2-Quinoxalinylphenol: Contains the quinoxaline and phenol moieties but lacks the nitro and nitrile groups.

    Benzonitrile derivatives: Various compounds with different substituents on the benzonitrile ring.

Uniqueness

3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]BENZONITRILE is unique due to the combination of its nitro, quinoxaline, and benzonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H12N4O3

Molecular Weight

368.3 g/mol

IUPAC Name

3-nitro-4-(4-quinoxalin-2-ylphenoxy)benzonitrile

InChI

InChI=1S/C21H12N4O3/c22-12-14-5-10-21(20(11-14)25(26)27)28-16-8-6-15(7-9-16)19-13-23-17-3-1-2-4-18(17)24-19/h1-11,13H

InChI Key

XZJKURQHXIVDCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C#N)[N+](=O)[O-]

Origin of Product

United States

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